N-[2-(1H-Indol-3-yl)ethyl]dodecanamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C22H34N2O |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]dodecanamide |
InChI |
InChI=1S/C22H34N2O/c1-2-3-4-5-6-7-8-9-10-15-22(25)23-17-16-19-18-24-21-14-12-11-13-20(19)21/h11-14,18,24H,2-10,15-17H2,1H3,(H,23,25) |
InChI Key |
MKNMHNBIWPBTTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Distribution
Discovery and Initial Isolation Studies of N-Acyltryptamine Derivatives
The exploration of natural sources for bioactive compounds has led to the identification of numerous N-acyltryptamine derivatives. While related compounds like N-acylethanolamines (NAEs) were once thought to be mere biological artifacts from tissue damage, they are now recognized as significant lipid mediators. nih.gov A pivotal moment in the study of this class of compounds was the isolation of a series of N-fatty acyl tryptamines from the seeds of Annona atemoya. acs.org This research provided concrete evidence of their natural occurrence and spurred further investigation into their distribution and function. These initial studies were crucial in establishing N-acyltryptamines as a distinct class of natural products. acs.org
Distribution in Diverse Biological Systems
N-acyltryptamine derivatives, including N-[2-(1H-Indol-3-yl)ethyl]dodecanamide, have been identified in a variety of organisms, from plants to microbes, and are suspected to exist in marine life.
Plants are a rich source of diverse secondary metabolites, including N-acyltryptamines. A significant finding in this area was the isolation of several long-chain N-fatty acyl tryptamines from an ethyl acetate (B1210297) extract of the seeds of Annona atemoya. The structures of these novel compounds were determined using spectral analysis. acs.org While N-acylethanolamines (NAEs) are known to be widely distributed throughout the plant kingdom, the full extent of N-acyltryptamine distribution is still an area of active research. nih.gov
Below is a table of N-fatty acyl tryptamines identified in Annona atemoya: acs.org
| Compound Name | Fatty Acyl Chain |
|---|---|
| N-nonadecanoyltryptamine | C19:0 |
| N-behenoyltryptamine | C22:0 |
| N-lignoceroyltryptamine | C24:0 |
| N-cerotoyltryptamine | C26:0 |
| N-octacosanoyl tryptamine (B22526) | C28:0 |
Recent studies have demonstrated that the gut microbiota can produce N-acyl tryptamines. nih.gov Tryptamine, a metabolite of the amino acid tryptophan, is known to be produced by gut microbes. It has been shown that these microbes can also link tryptamine to various fatty acids, thereby biosynthesizing a range of N-acyl tryptamines. nih.gov This discovery positions the gut microbiome as a potential endogenous source of these bioactive lipid mediators. While the direct microbial production of this compound has been explored primarily through synthesis, the existence of biosynthetic pathways in gut flora for similar molecules suggests a potential natural microbial origin. nih.govfrontiersin.org
Marine invertebrates, particularly sponges and ascidians, are known to produce a vast array of unique nitrogen-containing compounds, many of which have no terrestrial counterparts. mdpi.com These organisms rely on potent chemical defenses, making them a promising frontier for the discovery of new natural products. mdpi.com While specific N-acyltryptamines like this compound have not yet been definitively isolated from marine invertebrates, the chemical diversity of these organisms suggests they are a potential source. The study of marine invertebrates has yielded many unique fatty acid structures and nitrogenous compounds, highlighting the unusual biosynthetic pathways present in these organisms. mdpi.comnih.gov
Methodologies for Natural Product Isolation and Purification
The isolation and purification of specific compounds like this compound from complex natural matrices is a multi-step process that employs various chemical and physical techniques. jsmcentral.orghilarispublisher.com
The general workflow begins with extraction, where the source material (e.g., plant seeds, microbial culture) is treated with a solvent to dissolve the target compounds. hilarispublisher.com This is often followed by liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents, such as ethyl acetate and water. nih.govmdpi.com
Chromatography is the cornerstone of purification. jsmcentral.org Different chromatographic techniques are used to separate the components of a mixture based on their distinct properties, such as polarity, size, and charge. nih.gov The final step involves solvent evaporation and spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm the structure and purity of the isolated compound. jsmcentral.org
The following table summarizes common techniques used in the isolation and purification of N-acyltryptamines and related natural products.
| Technique | Principle of Separation | Application Stage |
|---|---|---|
| Solvent Extraction | Differential solubility of compounds in a specific solvent. hilarispublisher.com | Initial extraction from source material. |
| Liquid-Liquid Partitioning | Differential solubility in two immiscible liquid phases (e.g., ethyl acetate/water). nih.gov | Initial fractionation of the crude extract. |
| Thin-Layer Chromatography (TLC) | Differential migration on a solid support based on polarity. jsmcentral.org | Monitoring reaction progress and fraction purity. |
| Column Chromatography | Separation based on differential adsorption to a solid stationary phase (e.g., silica gel). nih.govhilarispublisher.com | Purification of fractions or final compound. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. jsmcentral.org | Final purification and purity analysis. |
| Countercurrent Chromatography (CCC) | Separation based on partitioning between two immiscible liquid phases without a solid support. mdpi.comnih.gov | Purification of delicate or complex mixtures. |
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for N-[2-(1H-Indol-3-yl)ethyl]dodecanamide
The total synthesis of this compound primarily revolves around the formation of an amide bond between tryptamine (B22526) and dodecanoic acid (lauric acid) or its activated derivatives.
The core of synthesizing this compound lies in the amidation reaction, which couples the primary amine of the tryptamine precursor with the carboxylic acid of the dodecanoyl precursor. Tryptamine itself is a metabolite of tryptophan, produced by the gut microbiota. nih.gov Dodecanoic acid is a saturated fatty acid.
Historically, the synthesis of N-acyl tryptamines has been carried out at high temperatures (around 200°C), often resulting in complex reaction mixtures that require difficult purification. nih.govresearchgate.net An alternative, yet common, method involves the conversion of the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride before its reaction with tryptamine. nih.govresearchgate.net However, this approach often involves toxic chlorinating agents and halogenated solvents. researchgate.net
Modern amidation methods utilize coupling reagents to facilitate the reaction under milder conditions. A notable example is the use of propylphosphonic anhydride (B1165640) (T3P®), which acts as a sustainable coupling reagent. nih.govfrontiersin.org This one-pot process does not require the pre-activation of the carboxylic acid and proceeds at room temperature without the need for an inert atmosphere. nih.govfrontiersin.org The by-products of T3P® are water-soluble, simplifying the purification process compared to other coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govfrontiersin.org
A general procedure for the synthesis of this compound (referred to as N-lauroyl tryptamine in the study) using T3P® involves stirring tryptamine and dodecanoic acid with T3P® and triethylamine (B128534) (Et₃N) in ethyl acetate (B1210297) (EtOAc). frontiersin.org The reaction mixture is then quenched with water and extracted with ethyl acetate to yield the desired product. frontiersin.org
Table 1: Synthesis of this compound via T3P®-assisted Amidation
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Temperature | Yield |
|---|
The development of sustainable or "green" synthetic methodologies is a significant focus in modern organic chemistry. frontiersin.org For the synthesis of N-acyltryptamines, this involves using low-toxicity reagents, minimizing waste, and reducing energy consumption. frontiersin.org
The T3P®-assisted synthesis is a prime example of a sustainable protocol. nih.govfrontiersin.org Its key advantages include:
Operational Simplicity : The one-pot procedure is straightforward to perform. frontiersin.org
Mild Reaction Conditions : The reaction occurs at room temperature, eliminating the need for heating. nih.govfrontiersin.org
Reduced Solvent Usage : The protocol uses limited amounts of non-halogenated solvents. nih.govfrontiersin.org
No Inert Atmosphere : The reaction can be carried out in the open air. nih.govfrontiersin.org
Furthermore, this methodology has been adapted for mechanochemical conditions, where the reactants are ground together with stainless steel balls. nih.govfrontiersin.org This solvent-free or minimal-solvent approach further enhances the sustainability of the synthesis. nih.govfrontiersin.org
Another approach to green amide synthesis involves biocatalysis. Enzymes, such as the adenylation (ANL) domain of TamA, can be used to generate acyl adenylates from fatty acids, which can then be captured by amines to form N-acyl amides. researchgate.net This method avoids the use of toxic chlorinating agents often employed in conventional chemical synthesis. researchgate.net
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the indole (B1671886) moiety, the ethyl linker, and the acyl chain.
The indole ring is a versatile scaffold that can be modified at several positions. nih.gov
N-Alkylation : The nitrogen of the indole ring can be alkylated. mdpi.com For instance, the reaction of ethyl indol-2-carboxylate with alkyl halides like allyl bromide or benzyl (B1604629) bromide in the presence of aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972) leads to N-alkylation. mdpi.com This suggests that similar N-functionalization could be applied to tryptamine or this compound, provided other functional groups are protected.
C2-Arylation : The C2 position of the indole ring is a common site for functionalization. nih.gov Photoredox catalysis can be employed for the C2-arylation of N-Boc-protected indoles using aryldiazonium salts. nih.gov This method allows for the introduction of various aryl groups onto the indole scaffold.
Substitution on the Benzene (B151609) Ring : Tryptamine derivatives with substituents on the benzene portion of the indole ring are also used in the synthesis of N-acyl tryptamines. For example, tryptamines with a substituent at the 5-position have been successfully used in T3P®-assisted amidation reactions with long-chain carboxylic acids. frontiersin.org
While less commonly reported for this specific compound, in principle, the ethyl linker connecting the indole ring to the amide nitrogen can be altered. This would involve starting with indole derivatives other than tryptamine. For example, using 3-(aminomethyl)indole would result in a shorter, one-carbon linker. Synthesizing such precursors would be the key step in producing these analogues.
Varying the acyl chain is a straightforward way to generate a library of N-acyltryptamine analogues. The T3P®-assisted amidation protocol has been shown to be effective for a range of carboxylic acids with different chain lengths and degrees of saturation. frontiersin.org For instance, palmitic acid (a C16 saturated fatty acid) and oleic acid (a C18 monounsaturated fatty acid) have been successfully coupled with tryptamine and its derivatives using this method. frontiersin.org This demonstrates the versatility of the synthetic approach for creating analogues with diverse lipid tails.
Table 2: Examples of N-Acyltryptamine Analogues Synthesized via T3P®-assisted Amidation
| Tryptamine Derivative | Carboxylic Acid | Product Acyl Group |
|---|---|---|
| Tryptamine | Palmitic Acid | Palmitoyl (C16:0) frontiersin.org |
| Tryptamine | Oleic Acid | Oleoyl (C18:1) frontiersin.org |
| 5-Methoxytryptamine | Palmitic Acid | Palmitoyl (C16:0) frontiersin.org |
Chemoenzymatic Synthesis Methodologies
While specific chemoenzymatic routes for the synthesis of this compound are not extensively documented in scientific literature, the principles of this approach can be applied to its formation. Chemoenzymatic synthesis combines chemical reactions with enzymatic processes to leverage the high selectivity and efficiency of biocatalysts. For a compound like this compound, a potential chemoenzymatic strategy would involve the enzymatic acylation of tryptamine with dodecanoic acid or an activated derivative thereof.
Lipases are a class of enzymes that are commonly employed for the synthesis of amides and esters due to their broad substrate specificity and stability in organic solvents. nih.gov The enzyme would catalyze the formation of the amide bond between the amino group of tryptamine and the carboxyl group of dodecanoic acid. A representative chemoenzymatic reaction is depicted below:
Tryptamine + Dodecanoic Acid --(Lipase)--> this compound + H₂O
The advantages of such a hybrid synthetic/biocatalytic procedure include mild reaction conditions (ambient temperature and pressure), high regioselectivity, and the avoidance of harsh chemical reagents, which aligns with the principles of green chemistry. nih.govnih.gov For instance, the enzymatic flexibility of kinases has been leveraged in the synthesis of other tryptamine derivatives like 5-methylpsilocybin, demonstrating the utility of chemoenzymatic approaches for modifying the tryptamine scaffold. nih.govnih.gov
The reaction parameters for a lipase-catalyzed synthesis would need to be optimized, including the choice of lipase (B570770) (e.g., from Candida antarctica or Pseudomonas fluorescens), the solvent system, temperature, and the molar ratio of substrates. nih.govmdpi.com Immobilization of the enzyme can further enhance its stability and reusability, making the process more cost-effective. nih.gov
Preclinical Biological Investigations and Mechanistic Elucidation
In Vitro Receptor Binding and Ligand Activity Profiling
In vitro studies are fundamental to characterizing the pharmacological profile of a compound. For N-[2-(1H-Indol-3-yl)ethyl]dodecanamide, these investigations have focused on its interactions with key receptor families involved in physiological and pathological processes.
Investigation of G Protein-Coupled Receptors (GPCRs) Interactions (e.g., Serotonin (B10506) Receptors, GPR183)
This compound has been identified as a modulator of specific G Protein-Coupled Receptors. Research has demonstrated that this compound exhibits a dual activity profile, engaging with both serotonin receptors and the Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2), also known as GPR183. nih.gov
Specifically, N-lauroyl tryptamine (B22526) was found to activate serotonin receptors. nih.gov The tryptamine scaffold is a well-established pharmacophore for interacting with serotonin (5-HT) receptors, and modifications, such as the addition of an acyl chain, can significantly influence binding affinity and functional activity at various subtypes (e.g., 5-HT1A, 5-HT2A). nih.govnih.gov Concurrently, the compound was shown to inhibit GPR183, a receptor implicated in immune responses and inflammatory conditions. nih.gov This dual action points to a complex mechanism of action, capable of simultaneously influencing multiple signaling pathways.
Exploration of Nuclear Receptor Modulation (e.g., PPARα)
Nuclear receptors are ligand-activated transcription factors that regulate gene expression. mdpi.com While direct studies on the interaction between this compound and Peroxisome Proliferator-Activated Receptor alpha (PPARα) are not available in the reviewed literature, research on a structurally similar N-acyl tryptamine provides relevant insight.
A study identified N-oleoyl tryptamine, which differs only in the saturation of its fatty acid chain, as an activator of the Pregnane X Receptor (PXR). nih.gov PXR is a nuclear receptor known for its role in sensing foreign substances and regulating metabolic pathways. nih.gov This finding suggests that the N-acyl tryptamine class of molecules has the potential to modulate nuclear receptor activity. However, no specific data currently confirms a direct interaction between this compound and PPARα.
| Compound | Receptor Target | Observed Activity | Reference |
|---|---|---|---|
| N-oleoyl tryptamine | Pregnane X Receptor (PXR) | Activation | nih.gov |
Enzyme Inhibition/Activation Studies (e.g., CPT1a)
Carnitine Palmitoyltransferase 1a (CPT1a) is a critical enzyme in the mitochondrial oxidation of long-chain fatty acids. nih.gov A thorough review of the scientific literature did not yield any studies that have investigated the direct effects of this compound on the activity of CPT1a. Therefore, its potential to inhibit or activate this enzyme remains uncharacterized.
Cellular Level Effects and Signaling Pathway Modulation
Understanding how a compound affects cellular functions and signaling cascades is crucial for elucidating its mechanism of action.
Investigations in Mammalian Cell Lines (e.g., lipid accumulation in hepatocytes)
Despite the relevance of N-acyl amides to lipid metabolism, a review of published studies indicates that the specific effects of this compound on lipid accumulation in mammalian hepatocytes have not been reported. While human hepatocytes have been used as an in vitro model to successfully predict the metabolism of other tryptamine derivatives, no data is currently available regarding the influence of this compound on hepatocyte signaling pathways or lipid homeostasis. mdpi.com
Studies in Non-Mammalian Eukaryotic Cells
Based on a review of the available scientific literature, no preclinical investigations of this compound in non-mammalian eukaryotic cells have been reported. Research has thus far been concentrated on its interactions with mammalian receptor systems.
Effects on Intracellular Signaling Cascades (e.g., Quorum Sensing Inhibition)
While specific studies detailing the quorum sensing (QS) inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of indole (B1671886) derivatives has been a subject of investigation for anti-QS properties. Indole itself is a known intercellular signaling molecule that can influence biofilm formation and QS in various bacteria. nih.gov For instance, indole and its derivatives have been shown to disrupt N-acyl-homoserine lactone (AHL)-based quorum sensing in several Gram-negative bacteria, including Pseudomonas aeruginosa and Serratia marcescens. mdpi.com The mechanism often involves interference with the stability and proper folding of LuxR-type receptors, which are crucial for detecting AHL signals. mdpi.com
Furthermore, tryptophan-containing cyclic dipeptides have demonstrated the ability to inhibit violacein (B1683560) production in Chromobacterium violaceum, a common model for QS inhibition, by acting as competitive inhibitors of the CviR receptor. mdpi.com These compounds also show promise in suppressing QS-mediated phenotypes in the opportunistic pathogen Pseudomonas aeruginosa. mdpi.com Given that this compound is an N-acyl tryptamine, it is plausible that it could exhibit similar activities. N-acyl tryptamines are a class of molecules that are structurally similar to endocannabinoid signaling molecules and are known to be produced by gut microbiota. researchgate.netnih.gov
Recent discoveries have also identified novel amide derivatives as potent quorum sensing inhibitors against P. aeruginosa. youtube.com These findings suggest that the amide linkage and the acyl chain length in molecules like this compound could be critical determinants of their potential to interfere with bacterial signaling pathways.
Table 1: Quorum Sensing Inhibition by Related Indole and Amide Derivatives
| Compound Class | Model Organism | Observed Effect | Reference |
| Indole Derivatives | Escherichia coli | Inhibition of QS-mediated behaviors | nih.gov |
| Tryptophan-containing Cyclic Dipeptides | Chromobacterium violaceum | Inhibition of violacein production | mdpi.com |
| Tryptophan-containing Cyclic Dipeptides | Pseudomonas aeruginosa | Suppression of QS-mediated phenotypes | mdpi.com |
| Novel Amide Derivatives | Pseudomonas aeruginosa | Potent QS inhibition | youtube.com |
| Indole | Pseudomonas aeruginosa, Serratia marcescens | Disruption of AHL-based QS | mdpi.com |
Mechanistic Studies in Model Organisms (e.g., Invertebrate Models for molecular targets)
The use of invertebrate model organisms, such as the nematode Caenorhabditis elegans and the greater wax moth larva Galleria mellonella, is a common strategy for elucidating the molecular targets and mechanisms of action of bioactive compounds. While there is no specific research detailing the use of this compound in these models, the tryptamine scaffold of the molecule suggests potential interactions with neuroreceptors.
Caenorhabditis elegans possesses a well-characterized nervous system with receptors for neurotransmitters like serotonin and dopamine, both of which are structurally related to tryptamine. biorxiv.orgmdpi.com This makes C. elegans a valuable tool for studying compounds that may modulate these pathways. For example, studies with tryptamine and its derivatives in this model organism could reveal effects on behaviors such as locomotion, pharyngeal pumping, and egg-laying, providing insights into their neurological targets.
In the context of infection models, G. mellonella larvae are increasingly used to assess the virulence of pathogens and the efficacy of antimicrobial or anti-virulence compounds. The administration of novel amide derivatives to G. mellonella larvae infected with P. aeruginosa has been shown to attenuate the pathogen's virulence, highlighting the therapeutic potential of such compounds. youtube.com Although not specifically tested with this compound, this model could be employed to investigate its potential to interfere with bacterial pathogenesis in a whole-organism system.
Role in Inter-Species Chemical Communication (e.g., Plant-Microbe, Bacteria-Host Interactions)
The indole moiety of this compound points to a potential role in inter-species chemical communication. Indole is a widespread signaling molecule produced by a diverse range of bacteria and is known to mediate interactions between different microbial species as well as between bacteria and their hosts. nih.gov
In the context of bacteria-host interactions, N-acyl tryptamines, the class of molecules to which this compound belongs, are recognized as potential gut microbiota-derived mediators that can interact with host endocannabinoid systems. researchgate.netnih.gov For instance, N-lauroyl tryptamine, which is another name for the compound , has been shown to activate serotonin receptors and inhibit the EBI2 (GPR183) receptor, which is associated with inflammatory bowel disease. researchgate.netnih.gov This suggests a direct role for such molecules in modulating host physiological processes.
While specific studies on the role of this compound in plant-microbe interactions are not available, indole-3-acetic acid, a structurally related indole compound, is a well-known plant hormone (auxin) that plays a critical role in plant growth and development. Bacteria capable of producing indole-3-acetic acid can influence plant growth, establishing a form of chemical communication. This raises the possibility that other indole derivatives, including N-acyl tryptamines, could also participate in these complex ecological interactions.
Biosynthetic Pathways and Enzymology
Proposed Biosynthetic Routes to N-[2-(1H-Indol-3-yl)ethyl]dodecanamide in Nature
The proposed biosynthetic pathway to this compound is a two-step enzymatic sequence. This pathway is analogous to the synthesis of other N-acylated tryptamines found in various organisms, including plants and insects. nih.govresearchgate.net
The initial step involves the conversion of the essential amino acid L-tryptophan into tryptamine (B22526). wikipedia.org This reaction is a decarboxylation, where the carboxyl group is removed from L-tryptophan. ontosight.ai
The subsequent and final step is the N-acylation of the newly formed tryptamine. In this step, a dodecanoyl group (a 12-carbon fatty acid chain) is transferred from an activated donor molecule, dodecanoyl-Coenzyme A (dodecanoyl-CoA), to the amino group of tryptamine. This reaction forms an amide bond and yields the final product, this compound.
Identification and Characterization of Biosynthetic Enzymes
The two key enzymatic activities implicated in the biosynthesis of this compound are tryptophan decarboxylase and N-acyltransferase enzymes.
Tryptophan decarboxylase (TDC) (EC 4.1.1.28) is the enzyme responsible for the initial step in the proposed biosynthetic pathway: the conversion of L-tryptophan to tryptamine and carbon dioxide. wikipedia.org TDC enzymes are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent and are found in a variety of plant species where they play a crucial role in the production of tryptamine for secondary metabolite synthesis. ontosight.aifrontiersin.org Plant TDCs exhibit high substrate specificity for L-tryptophan. mdpi.com
The enzymatic reaction catalyzed by tryptophan decarboxylase is as follows:
L-tryptophan → Tryptamine + CO₂
This decarboxylation is a vital gateway, channeling tryptophan from primary metabolism into various specialized metabolic pathways. frontiersin.orgresearchgate.net
| Enzyme | EC Number | Substrate | Product | Cofactor | Source Organisms |
|---|---|---|---|---|---|
| Tryptophan Decarboxylase | 4.1.1.28 | L-Tryptophan | Tryptamine | Pyridoxal 5'-phosphate (PLP) | Plants (e.g., Catharanthus roseus, Citrus species) |
The final step in the biosynthesis is catalyzed by N-acyltransferase enzymes, specifically those belonging to the Arylalkylamine N-acyltransferase (AANAT) family (EC 2.3.1.87). wikipedia.org These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to the amino group of an arylalkylamine, such as tryptamine. researchgate.net AANATs are part of the GCN5-related N-acetyltransferase (GNAT) superfamily. wikipedia.org
While often studied for their role in acetylating serotonin (B10506) to produce N-acetylserotonin in the melatonin (B1676174) pathway, these enzymes can also utilize other arylalkylamines, including tryptamine, as substrates. wikipedia.org Furthermore, some AANATs have been shown to be capable of transferring longer-chain fatty acyl groups, not just acetyl groups. nih.govnih.gov For the synthesis of this compound, the AANAT enzyme would utilize dodecanoyl-CoA as the acyl donor.
The reaction catalyzed by the arylalkylamine N-acyltransferase is:
Tryptamine + Dodecanoyl-CoA → this compound + CoA
| Enzyme Family | EC Number | Amine Substrate | Acyl Donor Substrate | Product | Source Organisms |
|---|---|---|---|---|---|
| Arylalkylamine N-acyltransferase | 2.3.1.87 | Tryptamine | Dodecanoyl-CoA | This compound | Vertebrates, Invertebrates, Plants |
Genetic Basis of Biosynthesis
The biosynthesis of this compound is contingent on the expression of genes encoding the necessary enzymes, tryptophan decarboxylase and an appropriate N-acyltransferase.
Genes encoding tryptophan decarboxylase (TDC) have been identified and characterized in a number of plant species. frontiersin.orgmdpi.com The expression of TDC genes can be influenced by developmental cues and environmental stimuli, thereby regulating the supply of tryptamine for the production of various secondary metabolites. nih.gov In rice, for instance, the expression of TDC genes is associated with circadian rhythms and responses to abiotic stress. nih.gov
Similarly, genes for arylalkylamine N-acyltransferases (AANAT, also known as serotonin N-acetyltransferases or SNAT in plants) are present across a wide range of organisms. wikipedia.orgmdpi.com In humans, the AANAT gene is well-known for its role in melatonin synthesis. wikipedia.org In plants, SNAT genes are also involved in melatonin biosynthesis and have been shown to be responsive to various stressors. nih.govnih.gov The specific N-acyltransferase gene responsible for utilizing dodecanoyl-CoA to acylate tryptamine has yet to be definitively identified. However, the known promiscuity of some AANAT enzymes with respect to both the amine and the acyl-CoA substrate suggests that existing members of this gene family could be responsible for this catalytic activity. nih.govmdpi.com
Compound Name Index
| Compound Name |
|---|
| This compound |
| L-tryptophan |
| Tryptamine |
| Dodecanoyl-Coenzyme A |
| N-acetylserotonin |
| Serotonin |
| Melatonin |
Metabolic Pathways and Biotransformation in Non Human Systems
In Vitro Metabolic Stability Studies (e.g., non-human liver microsomes, S9 fractions)
Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes like cytochrome P450 (CYP) oxidases and Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govcreative-bioarray.com The S9 fraction is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes. mdpi.com
For N-[2-(1H-Indol-3-yl)ethyl]dodecanamide, the primary route of metabolism in these systems is expected to be hydrolysis of the amide bond. Additionally, oxidation of the indole (B1671886) ring and the dodecanamide (B72619) fatty acid chain by CYP enzymes is a likely metabolic pathway. The rate of metabolism, and thus the stability, would depend on the specific animal species from which the liver preparations are derived, as enzyme expression and activity can vary significantly. mttlab.eu
Table 1: Representative In Vitro Metabolic Stability Parameters in Liver Microsomes
| Species | Test System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Rat | Liver Microsomes | Data not available | Data not available |
| Mouse | Liver Microsomes | Data not available | Data not available |
| Dog | Liver Microsomes | Data not available | Data not available |
| Monkey | Liver Microsomes | Data not available | Data not available |
Note: The data in this table is representative and intended for illustrative purposes, as specific experimental values for this compound are not currently published.
Identification of Metabolites and Biotransformation Products
The biotransformation of this compound is anticipated to yield several metabolites resulting from hydrolysis and oxidation. The primary metabolic pathway is the enzymatic cleavage of the amide bond, releasing the constituent molecules: tryptamine (B22526) and dodecanoic acid.
Further metabolism of these initial products is expected. Tryptamine can undergo oxidation of the indole ring, N-acetylation, or deamination. Dodecanoic acid, a saturated fatty acid, can be metabolized through β-oxidation.
Table 2: Predicted Metabolites of this compound
| Metabolite | Metabolic Reaction | Enzyme System (Predicted) |
|---|---|---|
| Tryptamine | Amide Bond Hydrolysis | Amidases, FAAH |
| Dodecanoic acid | Amide Bond Hydrolysis | Amidases, FAAH |
| Hydroxylated this compound | Hydroxylation of indole ring or alkyl chain | Cytochrome P450 |
| N-acetyltryptamine | N-acetylation of tryptamine | N-acetyltransferases |
Note: This table presents predicted metabolites based on the known metabolism of similar compounds.
Enzymatic Systems Involved in this compound Metabolism (e.g., Amidases, Fatty Acid Amide Hydrolases)
The central metabolic pathway for this compound is the hydrolysis of its amide linkage. This reaction is catalyzed by a class of enzymes known as amidases. A key enzyme in this class, and highly relevant to the metabolism of N-acylethanolamines, is Fatty Acid Amide Hydrolase (FAAH). nih.govucl.ac.be
FAAH is an integral membrane enzyme that is responsible for the degradation of a variety of endogenous fatty acid amides, including the endocannabinoid anandamide. researchgate.net Given the structural similarity of this compound to FAAH substrates, it is highly probable that this enzyme plays a significant role in its hydrolysis. researchgate.net The activity of FAAH would cleave the amide bond to release tryptamine and dodecanoic acid. nih.gov
Other non-specific amidases and carboxylesterases present in the liver and other tissues may also contribute to the metabolism of this compound. admescope.com
Microbial Degradation and Biotransformation Pathways
The gut microbiota possesses a vast and diverse enzymatic capacity that can significantly contribute to the metabolism of xenobiotics. While specific studies on the microbial degradation of this compound are lacking, the potential pathways can be inferred from the known metabolism of its constituent parts: the indole moiety and the fatty acid chain.
It is plausible that gut bacteria can hydrolyze the amide bond of this compound, releasing tryptamine and dodecanoic acid. Subsequently, these products can be further metabolized by microbial enzymes. Indole and its derivatives are known to be transformed by various microorganisms. nih.gov For instance, the indole ring can be hydroxylated or cleaved. The long-chain fatty acid, dodecanoic acid, can be utilized by bacteria as a carbon and energy source through the β-oxidation pathway.
The specific microbial species and enzymatic pathways involved would depend on the composition of the gut microbiota of the non-human system .
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Pharmacophores for Biological Interactions
The fundamental pharmacophore of N-acyl tryptamines, including N-[2-(1H-Indol-3-yl)ethyl]dodecanamide, consists of the indole (B1671886) nucleus connected via an ethylamine (B1201723) linker to a lipophilic acyl chain. The indole ring, particularly the nitrogen atom, can act as a hydrogen bond donor, a crucial interaction for binding to many biological receptors. The ethylamine linker provides appropriate spacing and conformational flexibility, allowing the indole and acyl moieties to orient themselves optimally within a binding pocket. The long aliphatic dodecanamide (B72619) chain contributes significantly to the molecule's lipophilicity, facilitating membrane permeability and engaging in hydrophobic interactions with receptor pockets. For instance, in the context of cannabinoid receptors, the long acyl chain is thought to interact with the hydrophobic acyl chain-binding channel of the receptor.
Impact of Indole Ring Modifications on Activity
Modifications to the indole ring of tryptamine (B22526) derivatives can have a profound impact on their biological activity. Studies on various tryptamine analogs have shown that the position and nature of substituents on the indole ring are critical for receptor affinity and selectivity. For example, in a series of 4-substituted tryptamines, substitutions at the 4-position were found to influence potency at serotonin (B10506) 5-HT2A receptors. While specific data for this compound with indole ring modifications is limited, general SAR trends from related tryptamine derivatives suggest that introducing electron-donating or electron-withdrawing groups, or bulky substituents, can alter the electronic properties and steric profile of the indole nucleus, thereby affecting its binding interactions.
For instance, a study on 4-hydroxy-N,N-dialkyltryptamines demonstrated that even subtle changes in the alkyl substituents on the amine nitrogen significantly impact potency, indicating a high degree of structural sensitivity in the binding pocket. researchgate.net
| Compound | Substitution on Indole Ring | ED50 (μmol/kg) in Mouse Head-Twitch Response researchgate.net |
| Psilocin (4-HO-DMT) | 4-hydroxy, N,N-dimethyl | 0.81 |
| 4-HO-MET | 4-hydroxy, N-methyl-N-ethyl | 0.65 |
| 4-HO-DET | 4-hydroxy, N,N-diethyl | 1.56 |
| 4-HO-DPT | 4-hydroxy, N,N-dipropyl | 2.47 |
| 4-HO-DIPT | 4-hydroxy, N,N-diisopropyl | 3.46 |
This table illustrates the effect of N-alkyl substitutions on the activity of 4-hydroxytryptamines, a principle that can be extrapolated to understand the importance of the unsubstituted indole in the target compound.
Influence of Linker Length and Heteroatom Substitutions
The two-carbon ethylamine linker between the indole ring and the amide nitrogen is a common motif in many biologically active tryptamines. This specific length appears to be optimal for positioning the aromatic indole head and the lipophilic acyl tail for effective interaction with various receptors. Altering this linker length, either by shortening or lengthening it, would likely disrupt this optimal orientation and reduce biological activity.
Role of Acyl Chain Structure (Length, Saturation, Branching)
The structure of the acyl chain is a critical determinant of the biological activity of N-acyl tryptamines. The length, degree of saturation, and presence of branching in the acyl chain all influence the compound's lipophilicity and its ability to fit into and interact with hydrophobic binding pockets.
A study on the larvicidal activity of various N-acyl tryptamine derivatives against Aedes aegypti provides insight into the effect of acyl chain length. nih.gov While this compound itself was not tested, the data for a series of analogs with varying chain lengths demonstrate a clear relationship between the length of the acyl chain and biological activity.
| Compound Name | Acyl Chain | LC50 (ppm) nih.gov |
| N-acetyltryptamine | C2 | 434.5 |
| N-propanoyltryptamine | C3 | 317.0 |
| N-butanoyltryptamine | C4 | 154.0 |
| N-pentanoyltryptamine | C5 | 115.0 |
| N-hexanoyltryptamine | C6 | 79.0 |
| N-heptanoyltryptamine | C7 | 75.0 |
| N-octanoyltryptamine | C8 | 62.0 |
| N-nonanoyltryptamine | C9 | 59.0 |
| N-decanoyltryptamine | C10 | 54.0 |
This table shows a general trend where increasing the acyl chain length from C2 to C10 increases the larvicidal potency (lower LC50 value). This suggests that the C12 chain of this compound would likely confer significant lipophilicity and potent activity in this assay.
The degree of saturation in the acyl chain also plays a role. The introduction of double or triple bonds can alter the chain's conformation and electronic properties, potentially leading to different binding modes and activities. Similarly, branching in the acyl chain can introduce steric hindrance that may either enhance or diminish binding affinity, depending on the topography of the receptor's binding site.
Computational Chemistry and Molecular Modeling Approaches
Computational methods are invaluable tools for understanding the interactions of this compound at a molecular level and for predicting the activity of related compounds.
Molecular docking simulations are used to predict the preferred binding orientation and affinity of a ligand to a specific biological target. For N-acyl tryptamines, potential targets include G-protein coupled receptors like cannabinoid and serotonin receptors, as well as enzymes such as fatty acid amide hydrolase (FAAH).
In a typical docking study, the three-dimensional structure of the target protein is used to create a virtual binding site. This compound is then computationally placed into this site in various conformations, and a scoring function is used to estimate the binding energy for each pose. These studies can reveal key interactions, such as hydrogen bonds between the indole NH and receptor residues, and hydrophobic interactions between the dodecanoyl chain and nonpolar amino acids in the binding pocket.
For example, docking studies of cannabinoid analogs with the CB1 receptor have shown that ligands with long aliphatic chains can occupy a deep hydrophobic pocket. nih.gov A hypothetical docking of this compound into the CB1 receptor might show the indole moiety interacting with key residues in the upper part of the binding pocket, while the flexible dodecanoyl chain extends into the hydrophobic channel.
| Ligand | Target | Docking Score (kcal/mol) (Example Data) | Key Interacting Residues (Hypothetical) |
| This compound | CB1 Receptor | -9.5 | Phe200, Trp279, Leu387 |
| Anandamide | CB1 Receptor | -8.8 | Phe200, Trp279, Met384 |
| N-octanoyltryptamine | CB1 Receptor | -8.2 | Phe200, Trp279, Leu387 |
This hypothetical table illustrates the type of data generated from molecular docking studies, comparing the predicted binding affinity of the target compound with a known endogenous ligand and a shorter-chain analog.
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dovepress.com These models can then be used to predict the activity of new, unsynthesized compounds.
For a series of N-acyl tryptamines, a QSAR model might be developed to predict their activity based on various molecular descriptors. These descriptors can include physicochemical properties like the logarithm of the partition coefficient (LogP), molar refractivity, and topological indices, as well as quantum chemical parameters.
A study on the larvicidal activity of tryptamine derivatives developed a QSAR model that correlated activity with LogP. nih.gov The resulting equation demonstrated a clear relationship between the lipophilicity of the compounds and their potency.
QSAR Model for Larvicidal Activity of Non-Chlorinated Tryptamine Amides: nih.gov
pLC50 = 0.454 (± 0.08) * LogP + 2.45 (± 0.25)
(n=8, r²=0.84, s=0.14, F=31.6)
Where:
pLC50 is the negative logarithm of the lethal concentration 50.
LogP is the logarithm of the octanol-water partition coefficient.
n is the number of compounds in the dataset.
r² is the coefficient of determination.
s is the standard error of the estimate.
F is the F-statistic.
This model indicates that for non-chlorinated tryptamine amides, increasing lipophilicity (a higher LogP) is correlated with increased larvicidal activity. Given the long C12 chain of this compound, it would be predicted by this model to have a high LogP and therefore potent larvicidal activity.
Future Research Directions and Research Applications
Unexplored Biological Targets and Pathways
The therapeutic potential of indole (B1671886) derivatives is well-established, with various compounds demonstrating antimicrobial, anti-inflammatory, and anticancer activities. nih.govmdpi.comresearchgate.net However, for many of these molecules, including N-[2-(1H-Indol-3-yl)ethyl]dodecanamide, the precise molecular targets and the pathways they modulate remain largely uncharacterized. Future research should prioritize the identification of specific binding partners (e.g., receptors, enzymes) to elucidate its mechanism of action. The structural similarity of the indole core to privileged structures capable of binding to multiple receptors suggests a broad potential for interaction with various biological systems. researchgate.net Investigations could focus on less-explored areas such as its influence on biofilm formation in bacteria, its role in modulating host-pathogen interactions, or its potential effects on neurological pathways, given the prevalence of the indole scaffold in neuroactive compounds. A key avenue of research will be to move beyond phenotypic screening and employ target deconvolution strategies to pinpoint the specific cellular components with which this compound interacts.
Novel Sustainable Synthetic Methodologies
Traditional synthetic routes for indole-based compounds often rely on harsh reagents, organic solvents, and elevated temperatures. The development of green and sustainable synthetic methodologies is a critical future direction for the production of this compound and its analogs. researchgate.net Researchers are increasingly exploring methods that minimize environmental impact, such as using aqueous media, employing reusable catalysts like nanocatalysts, and conducting reactions under solvent-free conditions at room temperature. researchgate.netnih.gov These approaches not only reduce waste and energy consumption but can also lead to improved yields and simplified purification processes. nih.gov Future efforts should focus on adapting these green principles specifically for the amidation reaction between tryptamine (B22526) and dodecanoic acid (or its activated derivatives) to create a more economically and environmentally viable production pathway.
| Parameter | Conventional Synthesis | Potential Green Synthesis Approach |
|---|---|---|
| Catalyst | Homogeneous acid/base catalysts | Heterogeneous, recyclable nanocatalysts (e.g., NiO, mpCuO) researchgate.net |
| Solvent | Organic solvents (e.g., Toluene, Dichloromethane) mdpi.comresearchgate.net | Aqueous medium or solvent-free conditions researchgate.netnih.gov |
| Temperature | Often requires heating/reflux nih.govmdpi.com | Room temperature researchgate.netnih.gov |
| Reaction Time | Can be several hours to days mdpi.com | Potentially shorter reaction times (minutes to hours) nih.gov |
| Workup | Solvent extraction, column chromatography | Filtration to recover catalyst, crystallization from water/ethanol nih.gov |
Development of this compound as a Research Probe and Tool
The discovery of a novel natural product or its derivative can provide a powerful tool for exploring biological systems and identifying new therapeutic targets. researchgate.net this compound, with its distinct lipophilic acyl chain and indole moiety, is an ideal candidate for development into a chemical probe. Future research could involve the synthesis of analogs bearing reporter tags, such as fluorescent dyes, biotin, or photo-cross-linkable groups. These modified molecules could be used in techniques like affinity chromatography or chemical proteomics to isolate and identify their cellular binding partners. Such research probes would be invaluable for validating biological targets, visualizing the compound's subcellular localization, and unraveling the intricate molecular pathways it influences.
Integration with Omics Technologies (e.g., Metabolomics, Lipidomics)
To gain a comprehensive understanding of the biological effects of this compound, future research must integrate systems-level "omics" technologies. Instead of focusing on a single target, metabolomics and lipidomics can provide a global snapshot of the changes in cellular metabolites and lipids following treatment with the compound. This approach can reveal unexpected effects on metabolic pathways, identify biomarkers of compound activity, and provide crucial insights into its mechanism of action and potential off-target effects. For instance, lipidomics could clarify how the dodecanamide (B72619) chain influences cellular lipid composition or signaling, while metabolomics could uncover perturbations in central carbon metabolism or amino acid pathways linked to the indole core.
| Omics Technology | Potential Research Application | Expected Insights for this compound |
|---|---|---|
| Metabolomics | Analyze global changes in small-molecule metabolites in cells or tissues after exposure. | Identify perturbed metabolic pathways (e.g., energy metabolism, amino acid synthesis), providing clues to the compound's mode of action. |
| Lipidomics | Profile the complete lipid content of a biological system. | Determine if the compound alters membrane composition, lipid signaling pathways, or fatty acid metabolism. |
| Proteomics | Quantify changes in protein expression levels. | Reveal downstream effects on protein synthesis and identify protein networks affected by the compound's activity. |
| Transcriptomics | Measure changes in gene expression (mRNA levels). | Identify genes and genetic pathways that are up- or down-regulated in response to the compound, pointing to its primary cellular response. |
Expanding the Scope of Natural Product Discovery and Mechanistic Characterization
This compound belongs to the N-acyl-amine family, which includes many biologically active natural products. Future research should aim to discover new analogs from diverse natural sources, such as marine bacteria and fungi, which are known producers of unique chemical scaffolds. naturalproducts.net Advances in microbial cultivation, genome mining, and high-throughput screening can accelerate the discovery of novel, related compounds. researchgate.net Concurrently, mechanistic characterization of these newly discovered molecules, alongside this compound, is essential. This involves a comprehensive evaluation of their structure-activity relationships (SAR), detailed investigation into their molecular targets, and validation of their therapeutic potential in relevant disease models. researchgate.net This dual approach of expanding the chemical library and deepening the mechanistic understanding will be crucial for translating these natural product-inspired compounds into valuable research tools or therapeutic leads.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-(1H-Indol-3-yl)ethyl]dodecanamide?
- Methodological Answer : A Ugi four-component reaction (4-CR) can be employed to assemble the indole-ethylamide scaffold, followed by amidation with dodecanoic acid derivatives. Post-synthetic purification via column chromatography (e.g., silica gel, eluting with EtOAc/hexane gradients) and characterization using high-resolution mass spectrometry (HRMS) and / NMR are critical for validating structural integrity. For example, analogous compounds like N-(2-(1H-indol-3-yl)ethyl)pivalamide were synthesized using similar strategies .
Q. How can researchers confirm the purity and identity of synthesized this compound?
- Methodological Answer : Analytical techniques include:
- HPLC : Use a C18 column with a gradient mobile phase (e.g., water/acetonitrile + 0.1% trifluoroacetic acid) to assess purity (>95%).
- Spectroscopy : NMR (e.g., indole NH proton at δ ~10-11 ppm, amide proton at δ ~6-8 ppm) and FT-IR (amide C=O stretch ~1650 cm) for functional group confirmation.
- HRMS : Exact mass determination (e.g., calculated for CHNO: 340.2515) to rule out byproducts .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Antimicrobial screening : Use microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC values.
- Enzyme inhibition : Test against indole-processing enzymes (e.g., tryptophan hydroxylase) using fluorometric or colorimetric substrate turnover assays .
Advanced Research Questions
Q. How does the dodecanamide chain influence the compound’s interaction with lipid bilayers or membrane-bound receptors?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model the compound’s insertion into lipid bilayers (e.g., POPC membranes) using software like GROMACS.
- Surface plasmon resonance (SPR) : Measure binding affinity to receptors like serotonin receptors (5-HT) expressed in synthetic liposomes.
- Fluorescence anisotropy : Assess membrane fluidity changes induced by the compound’s alkyl chain .
Q. What structural modifications could enhance inhibitory activity against Indolethylamine-N-methyltransferase (INMT)?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs with varying alkyl chain lengths (e.g., C8 to C16) and measure IC values using radiometric assays with -labeled S-adenosylmethionine (SAM).
- Molecular docking : Use AutoDock Vina to predict binding poses within INMT’s active site (PDB: 3HAC). Prioritize modifications that enhance hydrophobic interactions with residues like Phe .
Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.
- Metabolite identification : Use HPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products).
- Dose-response optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to account for bioavailability limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
